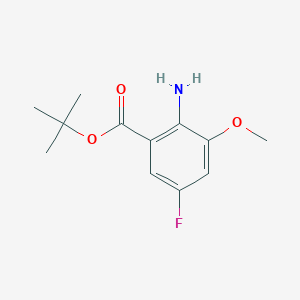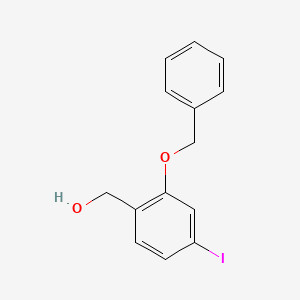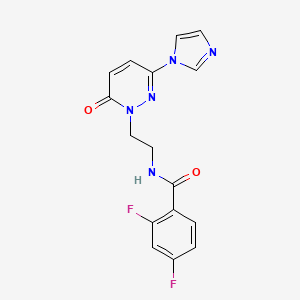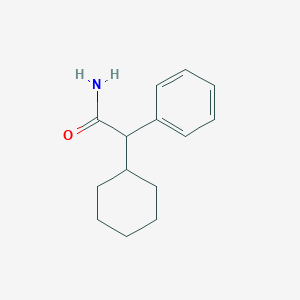
5-Chloroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoline-3-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 5-position and a cyano group at the 3-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for research and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that chloroquine, a related compound, is known to inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
In the case of chloroquine, it prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which 5-Chloroquinoline-3-carbonitrile is a part of, have been used in the synthesis of various biologically active compounds .
Cellular Effects
Related quinoline derivatives have been shown to have significant impacts on cell function .
Molecular Mechanism
Quinoline derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Related quinoline derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-3-carbonitrile typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the quinoline ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as triethylamine or sodium hydroxide may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group at the 3-position can be reduced to an amine or an aldehyde using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst such as palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.
Reduction: Aminoquinoline or aldehyde derivatives.
Oxidation: Quinoline N-oxide.
Scientific Research Applications
5-Chloroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group at the 3-position instead of a cyano group.
5-Chloroquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group at the 3-position instead of a cyano group.
5-Chloro-2-phenylquinoline: Similar in structure but with a phenyl group at the 2-position instead of a cyano group at the 3-position.
Uniqueness
5-Chloroquinoline-3-carbonitrile is unique due to the presence of both the chloro and cyano groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-chloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDJXCCKDOGUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)
![N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2783265.png)
![2-Methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2783267.png)
![5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)



![2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2783273.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2783274.png)
![2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2783278.png)
![tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2783280.png)

![Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2783283.png)
![ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2783284.png)
